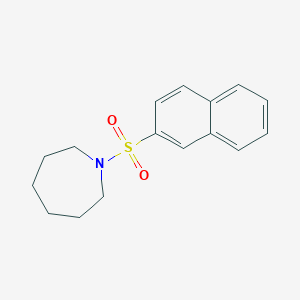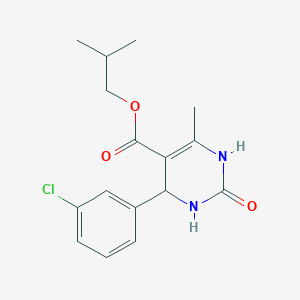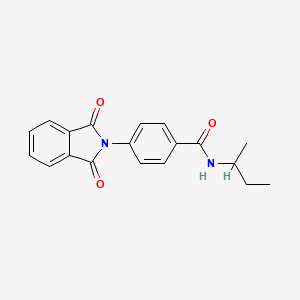
N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as SBI-425, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a selective inhibitor of the E3 ubiquitin ligase, RNF4, and has been shown to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a selective inhibitor of the E3 ubiquitin ligase, RNF4. RNF4 is involved in the regulation of various cellular processes, including DNA repair, transcriptional regulation, and protein degradation. N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activity of RNF4 by binding to its RING domain, which is responsible for its E3 ligase activity. This results in the stabilization of RNF4 substrates and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide are dependent on its target, RNF4. In cancer cells, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to induce apoptosis by inhibiting the degradation of pro-apoptotic proteins. In inflammation, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the degradation of IκBα, a negative regulator of NF-κB signaling. In neurodegenerative disorders, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to protect neurons from oxidative stress by inhibiting the degradation of Nrf2, a transcription factor that regulates antioxidant response genes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its selectivity for RNF4. This allows for the specific inhibition of RNF4-mediated pathways without affecting other cellular processes. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells. One limitation is its potency, as high concentrations are required to achieve significant effects. Another limitation is its stability, as it can degrade over time and lose its activity.
Future Directions
For N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide include further studies on its therapeutic potential in various diseases, as well as the development of more potent and stable analogs. Additionally, the identification of new RNF4 substrates and downstream signaling pathways could provide new targets for therapeutic intervention. Finally, the use of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis method of N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2-bromoacetophenone to form N-(4-bromophenyl)-2-acetylbenzamide. This intermediate is then reacted with sec-butylamine to form N-(sec-butyl)-4-(2-acetylphenyl)benzamide. Finally, this compound is reacted with phthalic anhydride to form the desired product, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.
Scientific Research Applications
N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(sec-butyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-butan-2-yl-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-12(2)20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRGVRCUPNHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
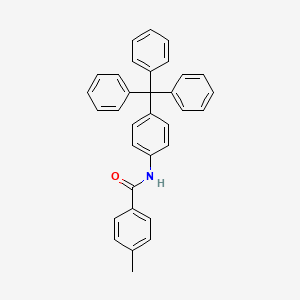
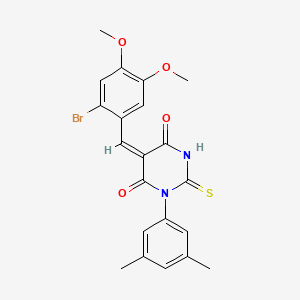
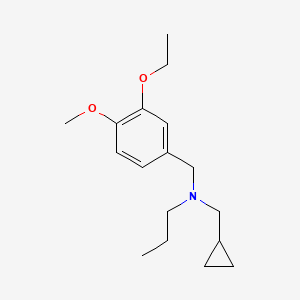
![N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5195236.png)
![N-(2-hydroxy-1,1-dimethylethyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5195241.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5195242.png)
![(2,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5195248.png)
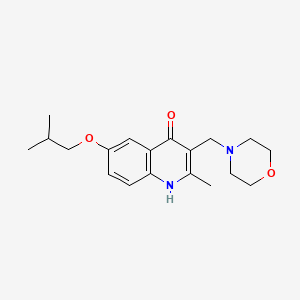
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
